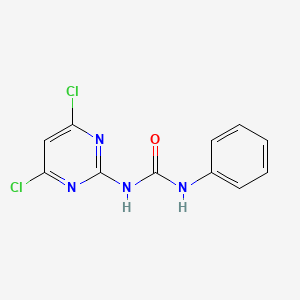

1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea

Vue d'ensemble

Description

Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medicinal chemistry due to their synthetic accessibility and structural diversity .

Synthesis Analysis

Pyrimidines can be synthesized using various methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular structure of pyrimidines is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The exact structure of “1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea” could not be found.Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For example, they can react with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex . They can also undergo a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation with saturated ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely. For example, “(4,6-dichloropyrimidin-2-yl)methanol” has a molecular weight of 179 and a boiling point of 274.1±30.0 °C .Applications De Recherche Scientifique

Synthesis and Antiviral Activity

- A study reported the synthesis of N-(pyrimidin-5-yl)-N′-phenylureas, showing good anti-tobacco mosaic virus (TMV) activity. Certain compounds exhibited higher activity than virazole, a known antiviral drug (Yuan et al., 2011).

Antibacterial and Antifungal Properties

- Research on a series of pyrimidine derivatives indicated their potential for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some derivatives showed significant anti-inflammatory and moderate analgesic activities compared to standard drugs (Bhat et al., 2014).

Metal Complex Formation

- A novel synthesis of 1-(4-chloro phenyl)-3-(pyrimidin-2-yl) thiourea and its complexes with metals like Cobalt(II), Nickel(II), and Copper(II) was reported. The study highlights the importance of pyrimidin derivatives in forming metal complexes with various applications in chemistry and materials research (Ali, 2015).

Herbicidal Activity

- A synthesis of N-(4,6-disubstituted pyrimidin-2-yl)-N′-(1-methyl-3-ethyl-4-chloropyrazol-5-yl) formyl(thio)urea compounds revealed some of them to have herbicidal activity, demonstrating potential applications in agriculture (Li, 2007).

Antibacterial and Antifungal Screening

- The synthesis and in vitro antibacterial and antifungal activities of novel pyrimidin-2-yl thiazolidin-4-ones were studied. These compounds showed promising activity against various bacterial and fungal strains, indicating potential use in medicinal chemistry (Gopalakrishnan et al., 2009).

Molecular Docking and Biological Screening

- Molecular docking studies of pyrimidin-2-yl derivatives predicted high affinity with CDK4 protein, suggesting applications in drug discovery for diseases like cancer (Holam et al., 2022).

Safety and Hazards

Orientations Futures

Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years. They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . It is hoped that this article will provide insight to researchers considering the pyrimidine scaffold as a chemotype in future drug candidates in order to counteract medical conditions previously deemed untreatable .

Mécanisme D'action

Target of Action

Similar compounds such as 4,6-diarylpyrimidin-2-amine derivatives have been shown to inhibit aurora kinase a , a protein that plays a critical role in cell division .

Mode of Action

If it acts similarly to the aforementioned derivatives, it may inhibit the activity of its target protein, leading to changes in cellular processes such as cell division .

Biochemical Pathways

If it inhibits Aurora kinase A like its similar compounds, it could affect pathways related to cell division and growth .

Result of Action

Similar compounds have been shown to have anticancer properties , suggesting that this compound might also exhibit similar effects.

Propriétés

IUPAC Name |

1-(4,6-dichloropyrimidin-2-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N4O/c12-8-6-9(13)16-10(15-8)17-11(18)14-7-4-2-1-3-5-7/h1-6H,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTQDTFRKZRVSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC(=CC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3037804.png)

![2-Amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B3037808.png)

![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037809.png)

![6-Cyclopropyl-2-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037811.png)

![2-[3-cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3037812.png)